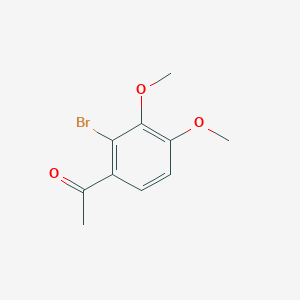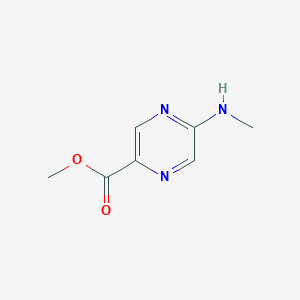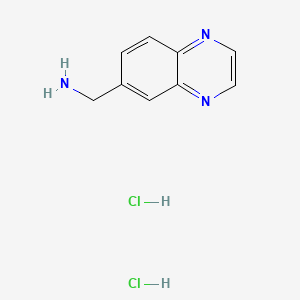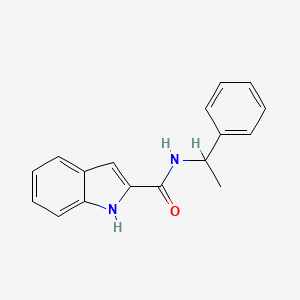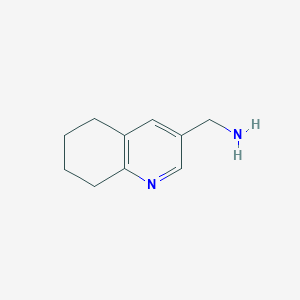
(5,6,7,8-Tetrahydroquinolin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,6,7,8-Tetrahydroquinolin-3-yl)methanamine: 1-(5,6,7,8-tetrahydroquinolin-3-yl)methanamine , is a chemical compound with the following structure:
Structure: C10H14N2
It belongs to the class of quinoline derivatives and contains a tetrahydroquinoline ring system. The compound is characterized by its amino group (–NH₂) attached to the quinoline ring.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reduction of the corresponding quinoline precursor using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Industrial Production: While specific industrial production methods are not widely documented, academic research and custom synthesis companies provide access to this compound for scientific and pharmaceutical purposes.
Analyse Des Réactions Chimiques
(5,6,7,8-Tetrahydroquinolin-3-yl)methanamine: can undergo various chemical reactions, including:
Reduction: Reduction of the quinoline ring to form the tetrahydroquinoline.
Substitution: Substitution reactions at the quinoline nitrogen or carbon atoms.
Functionalization: Introduction of different functional groups.
Common reagents used in these reactions include reducing agents (e.g., LiAlH₄), halogenating agents (e.g., bromine), and acid catalysts.
Major products formed from these reactions include derivatives of the tetrahydroquinoline ring system.
Applications De Recherche Scientifique
Chemistry::
Building Block: Used in the synthesis of more complex molecules due to its versatile reactivity.
Medicinal Chemistry: Investigated for potential drug development.
Neuroscience: Explored for its effects on neurotransmitter systems.
Antimicrobial Properties: Studied for potential antibacterial or antifungal activity.
Custom Synthesis: Used by pharmaceutical and chemical companies for research purposes.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects depends on its specific application. In neuroscience, it may interact with receptors or enzymes involved in neurotransmission.
Comparaison Avec Des Composés Similaires
While there are other quinoline derivatives, the unique tetrahydroquinoline structure of (5,6,7,8-Tetrahydroquinolin-3-yl)methanamine sets it apart. Similar compounds include quinoline itself and other quinoline-based molecules.
Remember that further research and experimentation are essential to fully understand the compound’s properties and applications
Propriétés
Formule moléculaire |
C10H14N2 |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
5,6,7,8-tetrahydroquinolin-3-ylmethanamine |
InChI |
InChI=1S/C10H14N2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h5,7H,1-4,6,11H2 |
Clé InChI |
CCTMHSMYQLQWKL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C=C(C=N2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


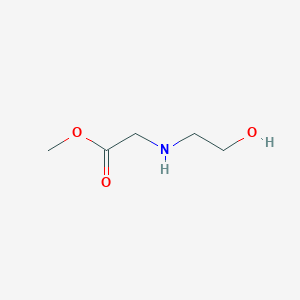

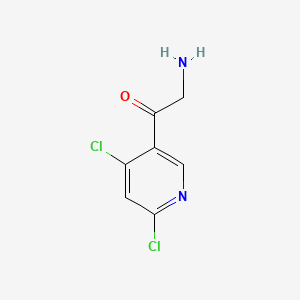
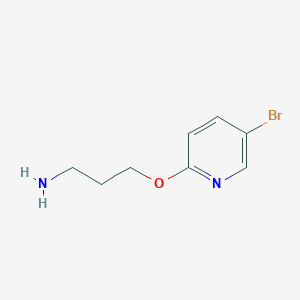
![7-chloro-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]quinoline](/img/structure/B13580596.png)

![(2S)-3-(4-bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13580606.png)
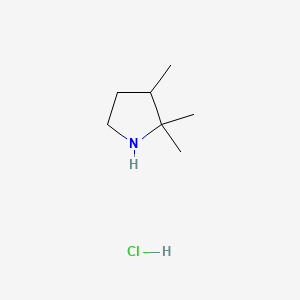
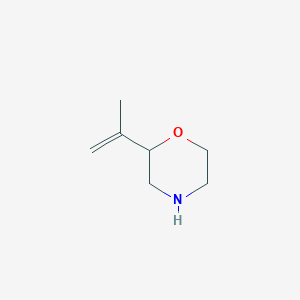
![Bicyclo[2.1.0]pentane-1-carbaldehyde](/img/structure/B13580622.png)
